2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one
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Overview
Description
2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-phenyl-1,6-dihydrocyclopenta[c]pyrazol-3-one |
InChI |
InChI=1S/C12H10N2O/c15-12-10-7-4-8-11(10)13-14(12)9-5-2-1-3-6-9/h1-7,13H,8H2 |
InChI Key |
SUWGVXRYEIYZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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